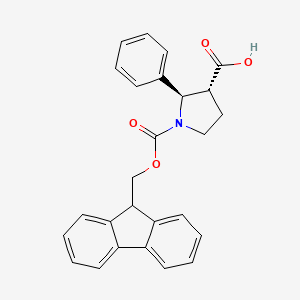
(2R,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-phenylpyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2R,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-phenylpyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C26H23NO4 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2R,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-phenylpyrrolidine-3-carboxylic acid is a derivative of pyrrolidine that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C26H23NO4
- Molecular Weight : 421.4 g/mol
- IUPAC Name : (2R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)-2-hydroxypropanoic acid
Structure
The structure features a fluorenylmethoxycarbonyl (Fmoc) group, which is significant for its stability and reactivity in biological systems. The presence of the phenyl group contributes to its hydrophobic characteristics, potentially influencing its interaction with biological membranes.
1. Antioxidant Properties
Recent studies have indicated that compounds similar to (2R,3R)-1 exhibit antioxidant activity. This property is crucial for reducing oxidative stress in cells, which is linked to various diseases, including neurodegenerative disorders.
2. Neuroprotective Effects
Research has shown that derivatives of fluoren-9-amines can act as antagonists at the NMDA receptor, which plays a significant role in excitatory neurotransmission and is implicated in conditions such as Alzheimer's disease. The compound showed selective inhibition of butyrylcholinesterase (BChE), which is relevant for Alzheimer's treatment strategies aimed at enhancing cholinergic signaling .
3. Antimicrobial Activity
In vitro studies have demonstrated that certain derivatives exhibit antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were reported as low as 2.5 μg/ml without cytotoxicity towards human cell lines . This suggests potential therapeutic applications in treating infections.
4. Cytotoxicity Profiles
Initial assessments of cytotoxicity indicate a favorable profile for the compound when tested against various cancer cell lines, including HCT116 and GM637. These studies are essential for understanding the therapeutic window and safety profile of the compound in future clinical applications .
The biological activity of (2R,3R)-1 can be attributed to its ability to interact with specific receptors and enzymes:
- NMDA Receptor Antagonism : By inhibiting NMDA receptors, the compound may reduce excitotoxicity associated with neurodegeneration.
- Cholinesterase Inhibition : Selective inhibition of BChE can enhance acetylcholine levels, improving cognitive function in models of Alzheimer's disease.
Table 1: Summary of Biological Activities
Notable Research Studies
- Alzheimer's Disease Models : A study synthesized multiple fluoren-9-amines and evaluated their effects on cholinesterase activity and NMDA receptor modulation, demonstrating promising neuroprotective effects .
- Antitubercular Activity : Another research group explored various synthetic pathways to develop derivatives with potent antitubercular activity, highlighting the importance of structural modifications for enhancing efficacy .
Eigenschaften
IUPAC Name |
(2R,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)22-14-15-27(24(22)17-8-2-1-3-9-17)26(30)31-16-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h1-13,22-24H,14-16H2,(H,28,29)/t22-,24+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRFRBRGTNYAKX-VWNXMTODSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C1C(=O)O)C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H]([C@@H]1C(=O)O)C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














